molecular formula C8H11ClN2O B13864673 Ethyl Isonicotinimidate Hydrochloride

Ethyl Isonicotinimidate Hydrochloride

Cat. No.: B13864673
M. Wt: 186.64 g/mol
InChI Key: HKUOIHRXVLNLQI-UHFFFAOYSA-N
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Description

Ethyl Isonicotinimidate Hydrochloride is a valuable chemical intermediate in organic synthesis and pharmaceutical research. As an amidine derivative, it serves as a key building block for constructing more complex nitrogen-containing heterocycles. Related compounds, such as ethyl isonicotinate, are known to be precursors in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions like cadmium and zinc . Furthermore, the isonicotinate scaffold is of significant historical and contemporary importance in medicinal chemistry, most notably as the core structure in first-line tuberculosis treatments . This reagent provides researchers with a reactive handle for further chemical modification, making it useful in developing new materials and exploring potential bioactive molecules. The product is intended for chemical synthesis and research applications. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

ethyl pyridine-4-carboximidate;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c1-2-11-8(9)7-3-5-10-6-4-7;/h3-6,9H,2H2,1H3;1H

InChI Key

HKUOIHRXVLNLQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=NC=C1.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves the reaction of 4-cyanopyridine with anhydrous hydrogen chloride gas in ethanol and chloroform solvent systems under controlled cooling conditions. The process converts the nitrile group of 4-cyanopyridine into the corresponding imino ester hydrochloride salt.

Detailed Experimental Procedure (Based on Patent Literature)

Source: Preparation described in patent US4406897 and related literature.

Step Reagents and Conditions Description
1 4-Cyanopyridine (135 g), ethanol (83.3 ml), chloroform (1000 ml), anhydrous HCl (143 g) The 4-cyanopyridine and ethanol are dissolved in chloroform and cooled in an ice bath for 30 minutes. Anhydrous hydrogen chloride gas is bubbled into the cold mixture over 7 hours with continuous stirring and cooling. The mixture is then stirred overnight under cooling.
2 Filtration and workup The reaction mixture is filtered to isolate the solid product. The solid is then added portionwise to an ice-cold 10% potassium carbonate aqueous solution (500 g in 5 L water) with stirring. After 20 minutes, ether (1 L) is added to the mixture. The aqueous layer is extracted with ether, and the combined organic extracts are dried overnight.
3 Purification The dried organic solution is filtered, evaporated under vacuum, and vacuum distilled to yield a colorless liquid fraction of this compound with boiling point 63–65 °C at 0.14 mmHg. The yield is typically high and the product is of high purity.

Reaction Scheme

$$
\text{4-Cyanopyridine} + \text{HCl (anhydrous)} + \text{Ethanol} \rightarrow \text{this compound}
$$

The reaction proceeds via the addition of HCl to the nitrile group, followed by nucleophilic attack by ethanol to form the imino ester hydrochloride salt.

Key Parameters and Observations

Parameter Details
Temperature Cooling in ice bath (0–5 °C) during HCl addition; stirring overnight at low temperature
Solvent system Chloroform and ethanol mixture
Reaction time 7 hours for HCl addition + overnight stirring
Purification Extraction with ether, drying, vacuum distillation
Physical state of product Colorless liquid, boiling at 63–65 °C (0.14 mmHg)
Yield and purity High yield; purity confirmed by boiling point and typical characterization

Additional Notes on Preparation

  • The use of anhydrous hydrogen chloride gas is critical to ensure the formation of the hydrochloride salt of the imino ester.
  • The reaction is sensitive to temperature; cooling prevents side reactions and degradation.
  • The extraction and drying steps are essential to remove inorganic salts and solvents.
  • Vacuum distillation under reduced pressure is employed to isolate the pure this compound.

Related Compounds and Further Transformations

This compound is often used as a precursor for the synthesis of isonicotinamidine hydrochloride and other hydrazino-substituted triazine derivatives. For example, refluxing this compound with ammonium chloride in ethanol yields isonicotinamidine hydrochloride, which is a key intermediate in heterocyclic chemistry.

Summary Table of Preparation Method

Step Reagents Conditions Product Form Yield/Purity
1 4-Cyanopyridine, ethanol, chloroform, anhydrous HCl Ice bath cooling, 7 h HCl bubbling, overnight stirring Suspension/solid intermediate High conversion
2 10% K2CO3 aqueous solution, ether Stirring, extraction Organic layer containing product Efficient extraction
3 Vacuum distillation Reduced pressure (0.14 mmHg), 63–65 °C This compound (liquid) High purity, colorless liquid

Chemical Reactions Analysis

Types of Reactions

Ethyl Isonicotinimidate Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl Isonicotinimidate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl Isonicotinimidate Hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications, where the compound acts as a key reagent in the synthesis and modification of other molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Ethyl Isonicotinimidate Hydrochloride with structurally related compounds:

Compound Molecular Formula Molecular Weight CAS Number Key Features Applications
This compound C₈H₉ClN₂O₂* ~200.63† N/A‡ Pyridine ring with imidate ester; hydrochloride salt Pharmaceutical intermediates, enzyme inhibition studies
Ethyl Acetimidate Hydrochloride C₃H₈ClNO 109.56 2208-07-3 Simple aliphatic imidate ester; hydrochloride salt Peptide synthesis, protein crosslinking
Ethyl 2-Chloroacetimidate Hydrochloride C₄H₇Cl₂NO 156.01 36743-66-5 Chlorinated acetimidate group; reactive toward amines Organic synthesis, alkylation reactions
Ethyl 4-Chloronicotinate Hydrochloride C₈H₇Cl₂NO₂ 220.06 174496-99-2 Chlorinated pyridine ring; ester functional group Agrochemical intermediates, kinase inhibitors
Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride C₉H₁₃ClN₂O₂ 216.67 1189983-26-3 Aminomethyl-substituted pyridine; ester and hydrochloride Neurological research, opioid analog studies

*Assumed based on structural analogy. †Calculated from assumed formula.

Physicochemical and Reactivity Differences

  • Ethyl Acetimidate Hydrochloride : Exhibits high reactivity in peptide bond formation due to its unsubstituted imidate group, enabling efficient acylation of amines .
  • Ethyl 2-Chloroacetimidate Hydrochloride : The chlorine atom enhances electrophilicity, making it suitable for alkylation reactions .
  • Ethyl 4-Chloronicotinate Hydrochloride : The chloropyridine moiety contributes to lipophilicity, enhancing membrane permeability in drug design .
  • Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride: The aminomethyl group facilitates interactions with biological targets, such as opioid receptors .

Limitations and Challenges

  • Stability : Imidate hydrochlorides are moisture-sensitive, requiring anhydrous conditions for storage and handling .
  • Specificity: Structural modifications (e.g., chloro or aminomethyl groups) can alter biological activity unpredictably, necessitating extensive validation .

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